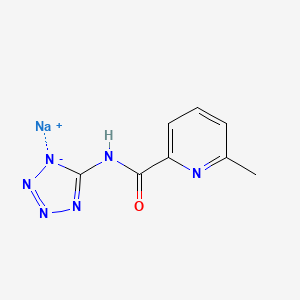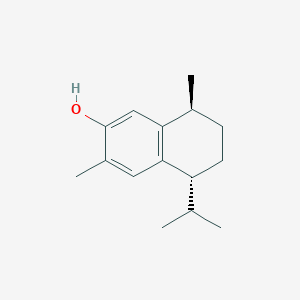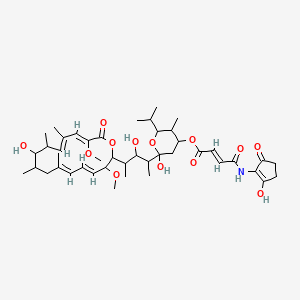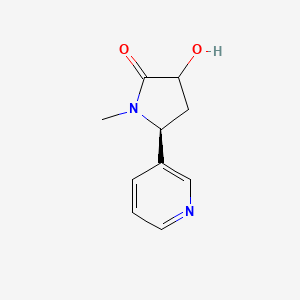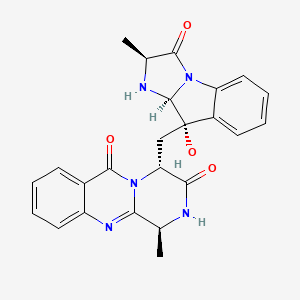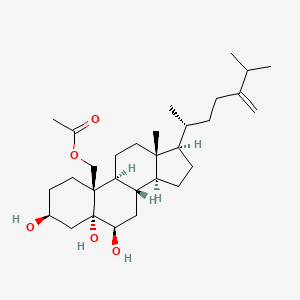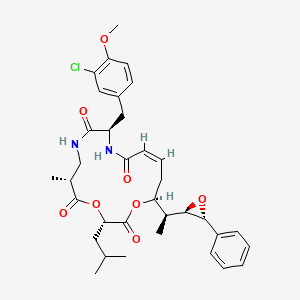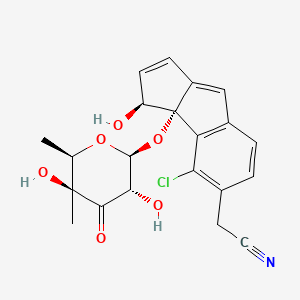
Cyanosporaside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanosporaside A is a natural product found in Salinispora pacifica with data available.
Scientific Research Applications
Biosynthetic Gene Clusters and Molecular Basis
Cyanosporasides, including Cyanosporaside A, are marine bacterial natural products with a unique chlorinated cyclopenta[a]indene core. Research has focused on their biosynthetic gene clusters, revealing their enediyne polyketide biosynthetic origin. These studies provide genetic evidence supporting the biosynthesis of this compound and expand understanding of the structural diversity of enediyne gene clusters. This insight is crucial for future bioengineering of enediyne derivatives (Lane et al., 2013).
Structural Characterization and Biosynthetic Pathways
Cyanosporasides A and B, identified in the marine actinomycete "Salinispora pacifica," possess a novel 3-keto-pyranohexose sugar and a cyano- and chloro-substituted cyclopenta[a]indene ring system. Understanding their structures and stereochemistries contributes to comprehending their cyclization processes and potential biosynthetic pathways (Oh et al., 2006).
Biomimetic Total Synthesis
Biomimetic synthesis of Cyanosporaside aglycons demonstrates the potential for synthetic replication of these complex structures. This research is significant for understanding the natural synthesis pathways and for potential pharmaceutical applications, showcasing the versatility of these compounds (Yamada et al., 2014).
properties
Molecular Formula |
C21H20ClNO6 |
|---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
2-[(1S,8bR)-8-chloro-8b-[(2S,3S,5S,6R)-3,5-dihydroxy-5,6-dimethyl-4-oxooxan-2-yl]oxy-1-hydroxy-1H-cyclopenta[a]inden-7-yl]acetonitrile |
InChI |
InChI=1S/C21H20ClNO6/c1-10-20(2,27)18(26)17(25)19(28-10)29-21-13(5-6-14(21)24)9-12-4-3-11(7-8-23)16(22)15(12)21/h3-6,9-10,14,17,19,24-25,27H,7H2,1-2H3/t10-,14+,17-,19+,20+,21+/m1/s1 |
InChI Key |
FMQYEPDNLFRUQP-LPYYISIISA-N |
Isomeric SMILES |
C[C@@H]1[C@](C(=O)[C@H]([C@@H](O1)O[C@]23[C@H](C=CC2=CC4=C3C(=C(C=C4)CC#N)Cl)O)O)(C)O |
Canonical SMILES |
CC1C(C(=O)C(C(O1)OC23C(C=CC2=CC4=C3C(=C(C=C4)CC#N)Cl)O)O)(C)O |
synonyms |
cyanosporaside A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



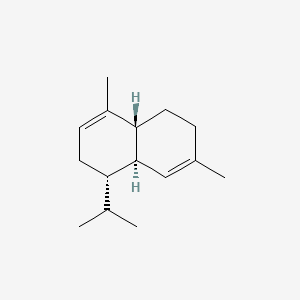
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide](/img/structure/B1251155.png)
